Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with desired properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins effectively . The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl {[4-(trifluoromethoxy)phenyl]amino}acetate: This compound shares the trifluoromethoxy group and phenyl ring but differs in the overall structure and functional groups.
Trifluoromethyl ethers: These compounds contain the trifluoromethoxy group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H13F3N2O3 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-2-21-13(20)12-10(18)7-11(19-12)8-3-5-9(6-4-8)22-14(15,16)17/h3-7,19H,2,18H2,1H3 |
InChI Key |
UJHRPSXWFIAXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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